molecular formula C26H24FN3O B2959060 1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 912890-32-5

1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2959060
CAS RN: 912890-32-5
M. Wt: 413.496
InChI Key: QDAOGJPFLZYGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O and its molecular weight is 413.496. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A study by Gupta et al. (2020) explored the potential of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives in the treatment of Alzheimer's disease. These derivatives, including compounds similar to 1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, were designed based on the structure of donepezil, a commonly prescribed drug for Alzheimer's. The research demonstrated that some of these compounds exhibited promising anti-Alzheimer's profiles, suggesting their potential application in the treatment of this neurodegenerative disease (Gupta et al., 2020).

Anticonvulsant Activity

Kelley et al. (1995) synthesized analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine containing isosteric replacements of the imidazole ring, similar in structure to the compound . These analogs were tested for their anticonvulsant properties, although they were found to be less active than the parent compound against maximal electroshock-induced seizures in rats. This suggests a potential avenue for research in developing new anticonvulsant drugs (Kelley et al., 1995).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-18-5-4-6-20(13-18)16-30-24-8-3-2-7-23(24)28-26(30)21-14-25(31)29(17-21)15-19-9-11-22(27)12-10-19/h2-13,21H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOGJPFLZYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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